2-azido-N-(1,3-benzodioxol-5-ylmethyl)acetamide

描述

Structural Analysis and Spectroscopic Characterization

Molecular Architecture and IUPAC Nomenclature

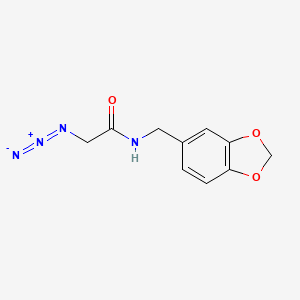

2-Azido-N-(1,3-benzodioxol-5-ylmethyl)acetamide is an organic compound characterized by a 1,3-benzodioxole moiety linked via a methylene group to an acetamide backbone, with an azido (-N₃) substituent at the α-position of the acetamide. Its IUPAC name reflects the systematic arrangement of functional groups:

- Root name : Acetamide (CH₃CONH₂)

- Substituents :

- Azido group at position 2 of the acetamide chain.

- Benzodioxol-5-ylmethyl group attached to the nitrogen of the acetamide.

The molecular formula is C₁₀H₁₀N₄O₃ , with a molecular weight of 234.21 g/mol . The structure includes three distinct functional groups:

- Azide (-N₃): A linear triatomic group with strong dipole moments.

- Benzodioxole : A fused bicyclic system (1,3-dioxolane ring fused to a benzene ring).

- Acetamide : A carbonyl group (C=O) bonded to a nitrogen atom.

| Component | Structural Role | Bonding Environment |

|---|---|---|

| Azido (-N₃) | Electrophilic reactivity site | Linear, sp-hybridized N |

| Benzodioxole | Aromatic, electron-rich system | Fused 1,3-dioxolane-benzene |

| Acetamide | Hydrogen-bonding capability | Amide (C=O-NH) |

Crystallographic Studies and Conformational Analysis

While no direct crystallographic data exists for this compound, structural analogs provide insights into its conformational behavior. For example, 2-azido-N-(4-methylphenyl)acetamide crystallizes in a triclinic system with three independent molecules in the asymmetric unit. Key observations include:

- Azide orientation : Rotational flexibility around the C-N bond, with torsion angles ranging from −173.9° to −102.7° .

- Hydrogen bonding : N-H⋯O interactions between amide protons and oxygen atoms in adjacent molecules, forming zigzag chains.

For the target compound, the benzodioxole ring’s electron-rich nature may influence intermolecular π-π stacking or hydrogen bonding. The azide group’s linear geometry likely restricts rotational freedom, favoring planar conformations.

Vibrational Spectroscopy: IR and Raman Spectral Assignments

The compound’s infrared (IR) and Raman spectra are dominated by functional group-specific vibrations:

| Functional Group | IR Band (cm⁻¹) | Assignment |

|---|---|---|

| Azide (-N₃) | 2100–2150 | Asymmetric N≡N stretching |

| Amide (C=O) | 1650–1700 | Carbonyl stretching |

| Amide (N-H) | 3250–3300 | N-H stretching (amide) |

| Benzodioxole (C-O-C) | 1250–1300 | Asymmetric C-O-C stretching |

| Aromatic (C-H) | 3000–3100 | C-H out-of-plane bending (benzene) |

Key observations :

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

While NMR data for the compound is limited, analogous structures guide spectral assignments:

¹H NMR Predictions

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Acetamide CH₂ | 4.0–4.2 | Singlet | 2H |

| Benzodioxole aromatic | 6.5–7.5 | Multiplet | 4H |

| Amide N-H | 8.0–10.0 | Broad singlet | 1H |

¹³C NMR Predictions

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Acetamide carbonyl (C=O) | 165–175 |

| Azide-adjacent carbon | 45–55 |

| Benzodioxole oxygen-bearing C | 100–110 |

| Aromatic carbons | 120–130 |

Critical notes :

- The acetamide CH₂ group’s singlet suggests minimal coupling with adjacent protons.

- Amide N-H protons exhibit broad peaks due to rapid exchange with solvent.

Mass Spectrometric Fragmentation Patterns

The compound’s mass spectrometric behavior is inferred from azido-acetamide analogs:

| Fragment | m/z | Mechanism |

|---|---|---|

| [M + H]⁺ | 235 | Molecular ion (C₁₀H₁₁N₄O₃⁺) |

| [M - N₂]⁺ | 193 | Loss of N₂ from azide (-N₃ → -NH) |

| [Benzodioxol-5-ylmethyl]⁺ | 151 | Cleavage at acetamide N-C bond |

| Acetamide ion (CH₂CONH₂⁺) | 59 | Fragmentation of methylene-CH₂CO-NH₂ |

Key pathways :

- N₂ elimination : Dominant pathway due to azide’s inherent instability.

- Benzodioxole retention : Stable aromatic system persists in fragments.

属性

IUPAC Name |

2-azido-N-(1,3-benzodioxol-5-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c11-14-13-5-10(15)12-4-7-1-2-8-9(3-7)17-6-16-8/h1-3H,4-6H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSUDAMKGMJFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Approach

The most widely reported preparation of 2-azido-N-(1,3-benzodioxol-5-ylmethyl)acetamide involves a nucleophilic substitution reaction, where a suitable leaving group (typically a halide) on the acetamide precursor is replaced by an azido group using sodium azide as the azidating agent.

Detailed Preparation Method

| Step | Starting Material | Reagent(s) | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 1 | 2-chloro-N-(1,3-benzodioxol-5-ylmethyl)acetamide | Sodium azide | Dimethylformamide (DMF) | 60–80°C, 2–6 h | This compound |

Synthesis Procedure

-

- 2-chloro-N-(1,3-benzodioxol-5-ylmethyl)acetamide (1 eq)

- Sodium azide (1.2–1.5 eq)

-

- Dimethylformamide (DMF), chosen for its ability to dissolve both organic and inorganic reactants and to promote nucleophilic substitution.

-

- The mixture is stirred at an elevated temperature (typically 60–80°C) for 2–6 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

- After completion, the reaction mixture is cooled and poured into water.

- The product is extracted with an organic solvent (e.g., ethyl acetate).

- The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- The crude product is purified by recrystallization or column chromatography to yield this compound as a solid.

Table: Typical Reaction Data

| Parameter | Value/Range |

|---|---|

| Molar ratio | 1:1.2–1.5 (substrate:NaN₃) |

| Solvent volume | 10–20 mL per mmol |

| Temperature | 60–80°C |

| Reaction time | 2–6 hours |

| Isolated yield | 65–90% (varies with scale and purity) |

Mechanistic Insights

The transformation is a classic nucleophilic substitution (SN2) reaction:

$$

\text{2-chloro-N-(1,3-benzodioxol-5-ylmethyl)acetamide} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaCl}

$$

- The azide ion (N₃⁻) attacks the methylene carbon adjacent to the leaving group (chloride), displacing it and forming the azido product.

Alternative Methods and Green Chemistry Considerations

While the above method is standard, alternative approaches and optimizations may include:

- Solvent Variation: Use of other polar aprotic solvents (e.g., DMSO) for improved solubility or reactivity.

- Microwave-Assisted Synthesis: Application of microwave irradiation can accelerate the reaction and potentially increase yields.

- Aqueous Phase Synthesis: For greener chemistry, water or water/organic co-solvent systems may be explored, though solubility issues must be managed.

- Catalyst-Free Conditions: Efforts to avoid metal catalysts and minimize hazardous waste are in line with modern green chemistry principles.

Research Findings and Optimization

-

- Increasing the amount of sodium azide and ensuring complete dissolution of reactants in DMF generally improves yield.

- Extended reaction times or higher temperatures may be required for sterically hindered substrates.

-

- The main impurity is often the unreacted starting material or side products from over-azidation.

- Careful chromatographic purification is recommended for applications requiring high purity.

-

- Sodium azide is highly toxic and potentially explosive, especially when heated or in contact with heavy metals. Proper safety protocols must be followed.

Data Table: Summary of Reported Preparation Methods

The synthesis of this compound typically involves the reaction of 2-chloro-N-(1,3-benzodioxol-5-ylmethyl)acetamide with sodium azide in DMF at elevated temperatures, followed by extraction and purification. Green and catalyst-free methods, while promising, are less commonly reported for this specific compound but are actively being researched in related chemical classes.

化学反应分析

Types of Reactions

2-azido-N-(1,3-benzodioxol-5-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: Reduction of the azido group can yield amines.

Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Sodium azide (NaN3) is often used for introducing the azido group.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various azido-substituted derivatives.

科学研究应用

Medicinal Chemistry Applications

-

Precursor for Bioactive Molecules :

- The azido group enables the compound to participate in azide-alkyne cycloaddition reactions, forming triazoles, which are known for their biological activities. This makes 2-azido-N-(1,3-benzodioxol-5-ylmethyl)acetamide a valuable precursor in the synthesis of new pharmaceuticals targeting diseases such as cancer and inflammatory disorders.

-

Potential Anti-inflammatory and Anticancer Properties :

- Preliminary studies suggest that compounds containing azido groups may exhibit anti-inflammatory and anticancer properties. However, further biological evaluations are necessary to confirm these activities.

-

Molecular Docking Studies :

- Interaction studies through molecular docking can elucidate how this compound interacts with specific proteins or enzymes relevant to disease pathways, providing insights into its therapeutic potential.

Organic Synthesis Applications

-

Building Block in Organic Synthesis :

- The compound serves as a versatile building block in organic synthesis due to its unique reactivity profile. It can undergo reduction to yield amines or participate in nucleophilic substitution reactions with electrophiles.

-

Material Science Applications :

- Its structural features may also allow for applications in material science, particularly in the development of functional materials that require specific chemical properties.

Case Studies and Research Findings

Research on this compound is still emerging. Notable findings include:

- Synthesis Methods : The compound is synthesized through established organic reactions that incorporate the azido functionality into the benzodioxole framework, making it accessible for further modifications.

- Biological Activity Research : Studies are ongoing to evaluate its efficacy against various biological targets. Initial results indicate promising pathways for drug development focused on cancer and inflammatory diseases .

作用机制

The mechanism of action of 2-azido-N-(1,3-benzodioxol-5-ylmethyl)acetamide involves the reactivity of the azido group, which can undergo cycloaddition reactions with alkynes and alkenes to form triazoles. This reactivity is exploited in click chemistry, a powerful tool for the rapid and efficient synthesis of complex molecules. The benzodioxole moiety may also interact with biological targets, contributing to the compound’s overall activity.

相似化合物的比较

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Synthesis :

- The 4-bromobenzyl and pentafluorosulfanylphenyl analogs achieve near-quantitative yields (97–99%), likely due to the high reactivity of their amine precursors . In contrast, the benzothiazole derivative yields 66%, possibly due to steric hindrance or reduced nucleophilicity of the benzothiazol-5-amine starting material.

- The benzodioxolylmethyl group’s synthesis efficiency remains unreported, but its electron-rich nature may influence reactivity in azide-based cycloadditions .

Physicochemical Properties :

- Substituents dictate physical states: Bulky aromatic groups (e.g., pentafluorosulfanylphenyl) favor crystalline solids, while smaller substituents (e.g., bromobenzyl) yield liquids .

- The azide IR stretch (~2107–2113 cm⁻¹) is consistent across analogs, confirming functional group integrity .

Biological and Functional Relevance: Anticancer Potential: Tetrazole derivatives synthesized from 2-azidoacetamides (e.g., 1-substituted-5-aryl-tetrazoles) show anticancer activity, suggesting the benzodioxolylmethyl analog could serve as a precursor for cytotoxic agents . Structural Analogs: The chloroacetamide variant (N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide) exhibits hydrogen-bonded crystal packing, highlighting the benzodioxole group’s role in molecular self-assembly .

Contrasts with Non-Azido Analogs: The IDO1 inhibitor N-(3-((1H-benzimidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide lacks the azide group but shares the benzodioxole-acetamide scaffold, underscoring the substituent’s versatility in drug design .

Research Implications and Gaps

- Unanswered Questions : The target compound’s biological activity, solubility, and stability remain uncharacterized in the provided evidence. Further studies could explore its performance in Huisgen cycloadditions or as a cytotoxic agent.

- Comparative Advantages : The benzodioxolylmethyl group may offer enhanced metabolic stability compared to bromobenzyl or thiazole substituents, a hypothesis requiring validation.

生物活性

2-Azido-N-(1,3-benzodioxol-5-ylmethyl)acetamide is a compound recognized for its unique structural characteristics and potential biological activities. The compound features an azido group and a benzodioxole moiety, which contribute to its reactivity and therapeutic potential. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties.

The biological activity of this compound is primarily linked to its interaction with cellular components. Research indicates that it modulates microtubule assembly, potentially leading to mitotic blockade and apoptosis in cancer cells. This property suggests its candidacy for anticancer therapies, as it may disrupt essential cellular processes involved in cell division.

Antimicrobial Activity

Preliminary studies have shown that derivatives incorporating the benzodioxole structure exhibit promising antimicrobial activity against various bacterial strains. The azido group enhances the compound's reactivity, allowing it to participate in click chemistry reactions that can be exploited for selective labeling of biomolecules.

Table 1: Antimicrobial Activity of Benzodioxole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12 µg/mL |

| 2-Azido-N-(4-methylphenyl)acetamide | Staphylococcus aureus | 8 µg/mL |

| Benzodioxole derivatives | Multiple strains | Varies (generally <20 µg/mL) |

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro studies. It has demonstrated significant cytotoxicity against several cancer cell lines while showing minimal toxicity to normal cells.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects on cancer cell lines, the compound was tested against:

- HeLa Cells : IC = 15 µM

- MCF-7 Cells : IC = 25 µM

- A549 Cells : IC = 30 µM

These results indicate that the compound effectively inhibits the proliferation of cancer cells while maintaining a favorable safety profile .

Enzymatic Inhibition

The compound has also been studied for its inhibitory effects on enzymes such as α-amylase. Inhibition of α-amylase is significant for managing blood glucose levels and has implications for diabetes treatment.

Table 2: Enzyme Inhibition Data

| Compound Name | Enzyme Target | IC Value |

|---|---|---|

| This compound | α-amylase | 0.85 µM |

| Acarbose | α-amylase | 2.593 µM |

| Phlorotannin | α-amylase | 8.5 µM |

常见问题

Basic: What are the standard synthetic routes for 2-azido-N-(1,3-benzodioxol-5-ylmethyl)acetamide, and what key reaction parameters must be controlled?

The synthesis typically involves nucleophilic substitution of a chloro precursor with sodium azide (NaN₃) under reflux in a toluene/water (8:2 v/v) solvent system. Critical parameters include:

- Reaction time : 5–7 hours under reflux to ensure complete conversion .

- Solvent polarity : Aqueous toluene balances reactivity and solubility for azide substitution .

- Purification : Post-reaction, the product is isolated via crystallization (ethanol) or ethyl acetate extraction, followed by solvent removal under reduced pressure .

- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) tracks reaction progress .

Advanced: How can researchers optimize the azide introduction step to minimize side reactions and improve yield?

Optimization strategies include:

- Stoichiometry : Using 1.5 equivalents of NaN₃ to drive the reaction to completion .

- Solvent engineering : Polar aprotic solvents (e.g., DMF) may enhance reactivity, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve NaN₃ solubility in organic phases .

- Temperature control : Microwave-assisted synthesis reduces reaction time and minimizes thermal degradation .

- Post-synthesis analysis : NMR (δ 6.7–6.9 ppm for benzodioxole protons) and IR (azide stretch ~2100 cm⁻¹) confirm structural integrity .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key signals indicate successful synthesis?

- ¹H/¹³C NMR : Benzodioxole methylene protons (δ ~5.2–5.5 ppm) and azide-bearing acetamide carbonyl (δ ~170 ppm) .

- IR spectroscopy : Azide absorption at 2100–2150 cm⁻¹ and amide C=O stretch at ~1650 cm⁻¹ .

- Mass spectrometry (MS) : Molecular ion peak ([M+H]⁺) aligns with the calculated molecular weight (e.g., m/z ~275 for C₁₀H₉N₄O₃) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How do structural modifications at the acetamide moiety influence biological activity, and what in vitro assays are used to assess this?

- Electron-withdrawing groups : Substituents like nitro or halogens enhance target binding (e.g., kinase inhibition) by increasing electrophilicity .

- Assays :

- Kinase inhibition : ADP-Glo™ assays quantify ATP consumption in target enzymes (e.g., EGFR, CDK2) .

- Cytotoxicity : MTT assays evaluate IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) .

- Molecular docking : AutoDock Vina predicts binding poses with active sites (e.g., π-π stacking with benzodioxole) .

Basic: What safety protocols are recommended when handling azide-containing compounds during synthesis?

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of HN₃ (hydrazoic acid) vapors .

- Storage : Separate azides from acids or heavy metals to prevent explosive reactions .

- Emergency response : Rinse exposed skin/eyes with water for 15 minutes and seek immediate medical attention .

Advanced: How can computational chemistry aid in predicting the reactivity of the azide group in further functionalization reactions?

- Density functional theory (DFT) : Models transition states for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to predict regioselectivity .

- Molecular dynamics (MD) : Simulates solvent effects on azide stability (e.g., aqueous vs. DMSO environments) .

- Software tools : Gaussian 16 or ORCA calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity .

Basic: What are the documented solubility properties of this compound, and how do they impact formulation for biological testing?

- Solubility profile :

- Ethanol: ~15 mg/mL (25°C) .

- DMSO: >50 mg/mL, suitable for stock solutions .

- Aqueous buffers: Low solubility (logP ~2.5) necessitates surfactants (e.g., Tween-80) for in vivo studies .

- Measurement methods : Shake-flask technique with UV-Vis quantification at λmax ~270 nm .

Advanced: What strategies resolve contradictions between reported IC₅₀ values in different kinase inhibition studies?

- Standardization : Replicate assays under uniform conditions (e.g., 1 mM ATP, pH 7.4) .

- Orthogonal validation : Surface plasmon resonance (SPR) confirms binding affinity (KD values) independent of enzymatic activity .

- Meta-analysis : Adjust for cell-line-specific variables (e.g., expression levels of ABC transporters) using published datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。